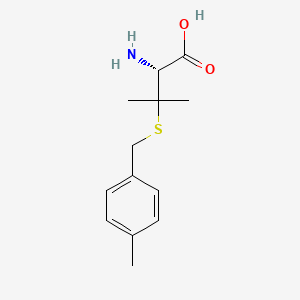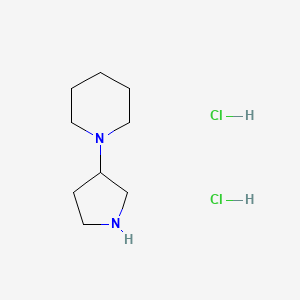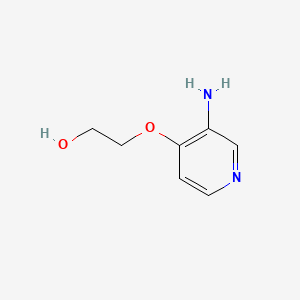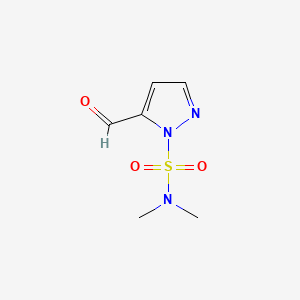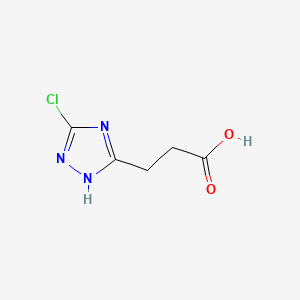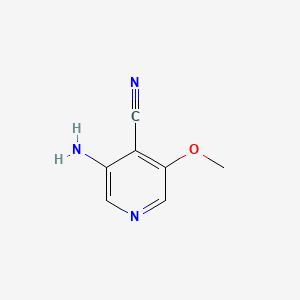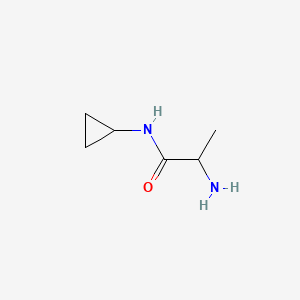
2-Amino-N-cyclopropyl-DL-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-cyclopropyl-DL-propanamide (also known as 2-amino-3-cyclopropyl-1-propanamide) is an organic compound that is found in a variety of natural and synthetic sources. It is a cyclic amide that is composed of two nitrogen atoms, two carbon atoms, and three hydrogen atoms. 2-Amino-N-cyclopropyl-DL-propanamide has been used in a variety of scientific research applications and is a useful tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Biosensor Development for Acrylamide Detection
Research highlights the synthesis and toxicological significance of acrylamide, a compound related to 2-Amino-N-cyclopropyl-DL-propanamide, in processed foods. Biosensors have emerged as a pivotal technology for the rapid, sensitive detection of acrylamide levels in food products, leveraging the chemical's interaction with specific biosensing elements. This advancement underscores the critical role of 2-Amino-N-cyclopropyl-DL-propanamide derivatives in enhancing food safety protocols through innovative detection methods (Pundir, Yadav, & Chhillar, 2019).
Fragrance Chemistry Innovations
The development of new cyclopropanation methods, which involve compounds related to 2-Amino-N-cyclopropyl-DL-propanamide, has significantly impacted fragrance chemistry. These methods facilitate the production of Δ-compounds, serving either as precursors or as novel ingredients with enhanced olfactory impacts. Such innovations not only reduce production costs and environmental impacts but also contribute to the creation of high-impact fragrance ingredients, showcasing the compound's versatility in industrial applications (Schröder, 2014).
Pharmacokinetics and Clinical Applications in Anesthesia
2-Amino-N-cyclopropyl-DL-propanamide derivatives, exemplified by propofol, have found widespread use in clinical settings as intravenous hypnotic drugs for the induction and maintenance of sedation and general anesthesia. The compound's pharmacokinetic and pharmacodynamic profiles are advantageous for medical procedures requiring rapid onset and short recovery times, making it a valuable asset in anesthesia management (Sahinovic, Struys, & Absalom, 2018).
Propriétés
IUPAC Name |
2-amino-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMZIHOIMCTJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclopropyl-DL-propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

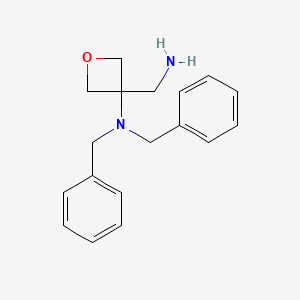
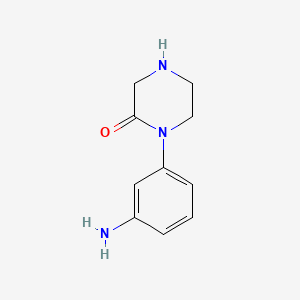
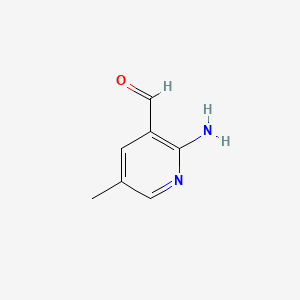
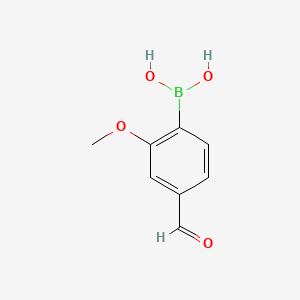
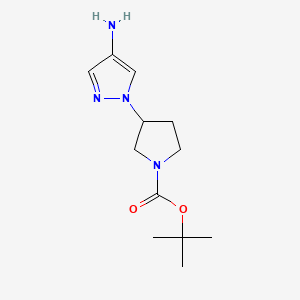
![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)
![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)
![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)
